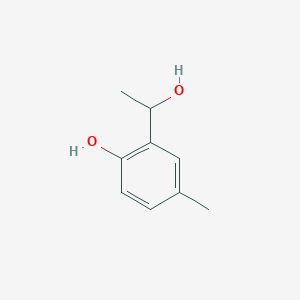

2-(1-Hydroxyethyl)-4-methylphenol

Description

2-(1-Hydroxyethyl)-4-methylphenol is a phenolic derivative featuring a hydroxyl group at the 2-position of the benzene ring, modified by a hydroxyethyl (-CH(OH)CH₃) substituent, and a methyl group at the 4-position. Phenolic compounds with similar substituents are often utilized as antioxidants, intermediates in organic synthesis, or bioactive agents .

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(1-hydroxyethyl)-4-methylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3 |

InChI Key |

MJAVRHJREGOAGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-methylphenol (p-cresol)

Reagent: Ethylene oxide

Catalyst: Sodium hydroxide (NaOH)

Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(1-oxoethyl)-4-methylphenol.

Reduction: Formation of 2-(1-hydroxyethyl)-4-methylcyclohexanol.

Substitution: Formation of 2-(1-alkoxyethyl)-4-methylphenol or 2-(1-acetoxyethyl)-4-methylphenol.

Scientific Research Applications

2-(1-Hydroxyethyl)-4-methylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: Bulky substituents (e.g., adamantyl in ) reduce water solubility due to increased hydrophobicity. In contrast, polar groups like hydroxyethyl (hypothetical for the target compound) may enhance solubility compared to adamantyl but remain lower than fully hydrophilic phenols. Higher melting points in heterocyclic derivatives (e.g., 175–177°C for isoxazole in ) suggest stronger intermolecular forces compared to alkyl-substituted phenols.

Functional Group Influence on Applications: Adamantyl and tert-butyl groups () are associated with pharmaceutical intermediates and antioxidants, respectively, due to steric protection of the phenolic -OH group, enhancing stability.

Safety Trends: Phenols with bulky substituents (e.g., ) are classified as irritants (Risk Code: Xi), likely due to residual reactivity of the hydroxyl group.

Hypothetical Analysis of 2-(1-Hydroxyethyl)-4-methylphenol

Based on structural analogs:

- Melting Point: Likely intermediate (e.g., 100–150°C), between alkylphenols and heterocyclic derivatives.

- Applications: Potential use as an antioxidant (similar to ) or pharmaceutical intermediate (similar to ), depending on substituent reactivity.

- Safety: Likely irritant (Xi classification), consistent with phenolic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.